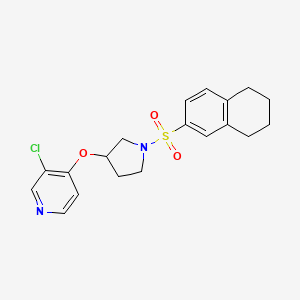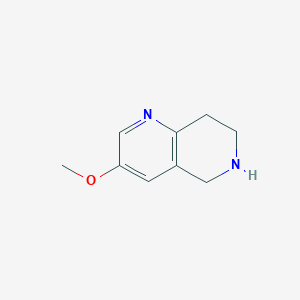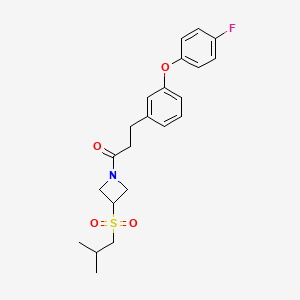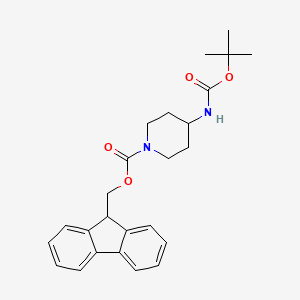![molecular formula C19H18N4OS2 B2625516 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-33-7](/img/structure/B2625516.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound characterized by a blend of structural moieties including isoquinoline, thiophene, thiazole, and triazole. This unique configuration offers a potential for diverse biological and chemical reactivity, making it a compound of significant interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures:
Formation of the 3,4-dihydroisoquinolin-2(1H)-yl group: : Starting with a precursor, such as 3,4-dihydroisoquinoline, through catalytic hydrogenation under mild conditions.
Thiophene methylation: : This involves lithiation of thiophene, followed by methylation using methyl iodide.
Formation of 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol core: : Achieved through a cyclization reaction with appropriate starting materials, such as a thiazole derivative and hydrazine derivatives, under reflux conditions.
Industrial Production Methods
Scaling up for industrial production entails optimizing each reaction step for maximum yield and purity, which might involve:
Continuous flow chemistry: : Enhancing reaction rates and controlling reaction parameters more precisely.
Catalyst optimization: : Using high-activity catalysts to ensure complete conversion.
Purification processes: : Implementing crystallization, distillation, and chromatography techniques to isolate the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may be performed using lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : N-bromosuccinimide in chloroform.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alkanes or alcohols.
Substitution: : Halo derivatives or nitro compounds.
Aplicaciones Científicas De Investigación
5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has a wide array of applications in scientific research:
Chemistry: : Used as an intermediate in complex organic syntheses due to its diverse reactivity.
Biology: : Potential as a bioactive compound, interacting with various biological macromolecules.
Medicine: : Investigated for its pharmacological properties, possibly acting as an anti-inflammatory or anticancer agent.
Industry: : Utilized in materials science for developing novel polymers and electronic materials.
Mecanismo De Acción
The precise mechanism of action of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol depends on its interaction with molecular targets. These include:
Enzyme inhibition: : Binding to active sites and inhibiting enzyme activity.
Receptor modulation: : Interacting with cellular receptors to modulate signal transduction pathways.
Pathways: : Potential involvement in pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Comparison and Uniqueness
This compound stands out due to its intricate structural framework, which provides enhanced reactivity and specificity compared to simpler analogs. It combines features from isoquinoline, thiophene, thiazole, and triazole, each contributing to its unique chemical and biological properties.
Similar Compounds
Isoquinoline derivatives: : Known for their pharmacological activities.
Thiazole compounds: : Often used in antibiotics and anti-inflammatory agents.
Triazole analogs: : Widely used in antifungal and anticancer treatments.
Exploring the potential of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2,4]triazol-6-ol in various fields could yield significant advancements in medicinal chemistry and therapeutic applications. This compound’s unique structure and reactivity make it a promising candidate for further research and development.
Propiedades
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-12-20-19-23(21-12)18(24)17(26-19)16(15-7-4-10-25-15)22-9-8-13-5-2-3-6-14(13)11-22/h2-7,10,16,24H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZPEGYJVSNZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2625436.png)
![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)



![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2625447.png)

![5-(3,4-dimethoxyphenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2625451.png)

![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-methyl-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2625454.png)
![ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2625456.png)
